2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy-

Catalog No.
S3333900
CAS No.
108154-54-7
M.F
C18H11ClO4
M. Wt
326.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)...

CAS Number

108154-54-7

Product Name

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy-

IUPAC Name

4-(5-chloro-1-benzofuran-2-yl)-7-methoxychromen-2-one

Molecular Formula

C18H11ClO4

Molecular Weight

326.7 g/mol

InChI

InChI=1S/C18H11ClO4/c1-21-12-3-4-13-14(9-18(20)23-17(13)8-12)16-7-10-6-11(19)2-5-15(10)22-16/h2-9H,1H3

InChI Key

AJIQILUITLDOSL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Cl

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- is a chemical compound characterized by its complex structure, which features a benzopyran backbone with specific substitutions that include a chloro-benzofuran moiety and a methoxy group. The molecular formula for this compound is C18H11ClO4C_{18}H_{11}ClO_4 and its CAS number is 108154-54-7 . This compound is part of the larger family of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry.

The reactivity of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- can be attributed to the presence of functional groups in its structure. Common reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, leading to further functionalization.
  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones under strong oxidative conditions.

These reactions can be utilized for synthesizing derivatives with potentially enhanced biological properties.

Research indicates that 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- exhibits various biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.
  • Anti-inflammatory Effects: Some investigations indicate that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

The synthesis of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- typically involves multi-step organic reactions. Common synthetic routes include:

  • Starting Materials Preparation: Synthesis often begins with the preparation of the benzopyran core through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyls.
  • Chlorination: The introduction of the chloro group can be achieved through electrophilic chlorination methods using reagents like thionyl chloride or phosphorus pentachloride.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for the controlled synthesis of the desired compound while enabling variations to explore structure-activity relationships.

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for cancer and inflammatory diseases.
  • Agriculture: Its antioxidant properties could be explored for use in agricultural chemicals to protect crops from oxidative damage.
  • Cosmetics: The compound's potential skin-protective effects make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative stress on skin cells.

Interaction studies involving 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- have focused on its binding affinity with various biological targets. These studies typically assess:

  • Enzyme Inhibition: Investigations into whether this compound inhibits specific enzymes linked to disease pathways.
  • Receptor Binding: Studies examining how well this compound binds to receptors involved in inflammation and cancer progression.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2H-Chromen-4-oneC9H6O2C_{9}H_{6}O_{2}Simple coumarin structure
4-HydroxycoumarinC9H6O3C_{9}H_{6}O_{3}Hydroxyl group enhances biological activity
6-MethylcoumarinC10H8O2C_{10}H_{8}O_{2}Methyl substitution increases lipophilicity
7-HydroxycoumarinC9H6O3C_{9}H_{6}O_{3}Hydroxyl group at position 7 enhances solubility

The uniqueness of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- lies in its specific chloro-benzofuran substitution and methoxy group, which may confer distinct biological activities compared to simpler coumarins. This structural complexity allows for more targeted interactions within biological systems, potentially leading to enhanced therapeutic effects.

XLogP3

4.1

Other CAS

108154-54-7

Wikipedia

2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy-

Dates

Last modified: 08-19-2023

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